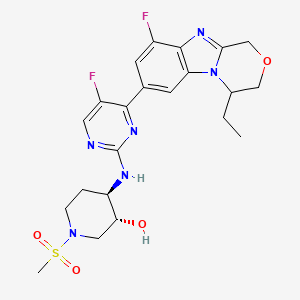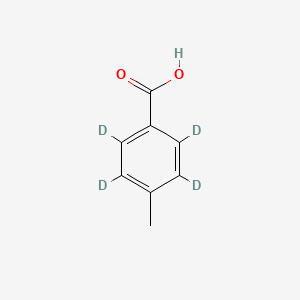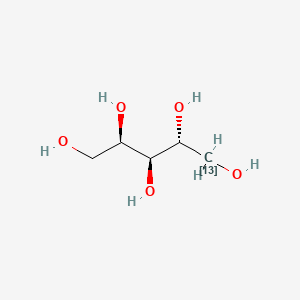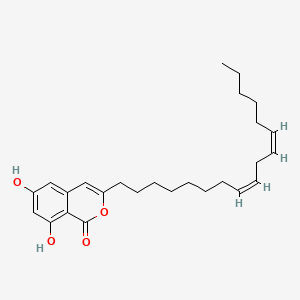
Antileishmanial agent-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-13 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a significant health threat. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Antileishmanial agent-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols; reactions occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with new functional groups
科学的研究の応用
Antileishmanial agent-13 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting Leishmania infections.
作用機序
The mechanism of action of Antileishmanial agent-13 involves targeting specific molecular pathways within the Leishmania parasite. The compound inhibits the activity of key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions . Molecular docking studies have shown that this compound binds to the active site of enzymes such as N-myristoyltransferase, preventing the synthesis of critical proteins required for parasite survival . This inhibition ultimately results in the death of the parasite.
類似化合物との比較
Miltefosine: An oral drug used to treat leishmaniasis, with a similar mechanism of action involving disruption of lipid metabolism.
Amphotericin B: A polyene antifungal used to treat severe leishmaniasis cases, known for its high toxicity.
Paromomycin: An aminoglycoside antibiotic with antileishmanial activity, used primarily for cutaneous leishmaniasis.
Uniqueness of Antileishmanial agent-13: this compound stands out due to its high selectivity and potency against Leishmania parasites, coupled with a lower toxicity profile compared to existing treatments . Its ability to target specific enzymes within the parasite makes it a promising candidate for further development as a safer and more effective antileishmanial agent.
特性
分子式 |
C17H10BrClN4O |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
5-bromo-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H10BrClN4O/c18-9-1-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)2-3-11(14)15/h1-8,21,24H |
InChIキー |
OBGGZEUPJBSXSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)


![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)


